molecular formula C18H27N3O3 B248240 ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B248240
M. Wt: 333.4 g/mol
InChI Key: QABDAZBWKRBAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrazine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of 2,5-dimethylaniline with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate product. This intermediate is then cyclized with hydrazine hydrate to yield the final tetrahydropyrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[3-(2,6-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the specific positioning of the dimethyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[3-(2,5-dimethylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-4-24-18(23)21-11-9-20(10-12-21)8-7-17(22)19-16-13-14(2)5-6-15(16)3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

QABDAZBWKRBAOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C

solubility

50 [ug/mL]

Origin of Product

United States

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